3-Amino-5-chloro-4-methylbenzamide
Overview
Description
3-Amino-5-chloro-4-methylbenzamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzamide, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4-methylbenzamide typically involves multiple steps:
Starting Material: The process begins with 2-nitro-3-methylbenzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Chlorination Reaction: The resulting 3-amino-4-methylbenzoic acid is then chlorinated using reagents like sulfuryl chloride to introduce the chlorine atom.
Esterification Reaction: The carboxylic acid group is esterified to form the corresponding ester.
Ammonolysis Reaction: Finally, the ester is converted to the amide by reaction with ammonia.
Industrial Production Methods
For industrial production, the synthesis process is optimized to enhance yield and reduce costs. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. The use of catalysts and environmentally friendly reagents is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated or modified amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Amino-5-chloro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-N-methylbenzamide: Similar structure but with a methyl group on the nitrogen atom.
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Contains a sulfamoyl group and an o-tolyl group.
Uniqueness
3-Amino-5-chloro-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and methyl group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-amino-5-chloro-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFQAWTMOHVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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